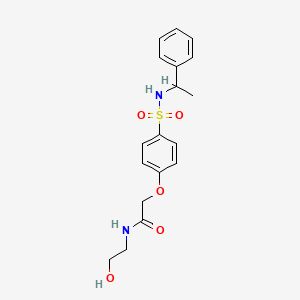![molecular formula C22H21N5O3 B7711025 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide, also known as IQ-1S, is a small molecule inhibitor that has been developed as a research tool for studying the Wnt signaling pathway. The Wnt signaling pathway plays a critical role in many physiological processes, including embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer and osteoporosis. IQ-1S has been shown to selectively inhibit the activity of the β-catenin/Tcf4 transcriptional complex, which is a key mediator of Wnt signaling.
Mecanismo De Acción
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide selectively inhibits the activity of the β-catenin/Tcf4 transcriptional complex by binding to a specific site on the Tcf4 protein. This prevents the complex from binding to DNA and activating downstream gene expression. By inhibiting this key mediator of Wnt signaling, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide effectively blocks the Wnt pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide have been studied in vitro and in vivo. In vitro studies have shown that N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide inhibits the activity of the β-catenin/Tcf4 transcriptional complex in a dose-dependent manner. In vivo studies have shown that N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can inhibit Wnt signaling in various tissues, including the liver and intestine. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide as a research tool is its selectivity for the β-catenin/Tcf4 transcriptional complex. This allows researchers to study the downstream effects of Wnt signaling without affecting other signaling pathways. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to be effective in inhibiting Wnt signaling in various tissues and cell lines, making it a useful tool for studying the role of Wnt signaling in different physiological processes and diseases.
One limitation of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is its potential off-target effects. While N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to be selective for the β-catenin/Tcf4 transcriptional complex, it is possible that it may affect other proteins or pathways. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide may have different effects in different cell types or in vivo models, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of the β-catenin/Tcf4 transcriptional complex. This could lead to the development of new therapies for diseases such as cancer and osteoporosis. Additionally, further studies are needed to determine the potential off-target effects of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide and to identify any potential toxicity or side effects. Finally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy.
Métodos De Síntesis
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been described in the literature. Briefly, the synthesis involves a series of chemical reactions starting from commercially available starting materials. The final step involves the condensation of a pyrazolo[3,4-b]quinoline derivative with a 3-nitrobenzamide derivative to yield N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been used as a research tool to study the Wnt signaling pathway. Specifically, it has been used to investigate the role of the β-catenin/Tcf4 transcriptional complex in Wnt signaling. By selectively inhibiting the activity of this complex, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide allows researchers to study the downstream effects of Wnt signaling in a controlled manner. This has led to a better understanding of the role of Wnt signaling in various physiological processes and diseases.
Propiedades
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-13(2)12-26-21-18(11-16-9-14(3)7-8-19(16)23-21)20(25-26)24-22(28)15-5-4-6-17(10-15)27(29)30/h4-11,13H,12H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGFMHKOSBNPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)




![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)





